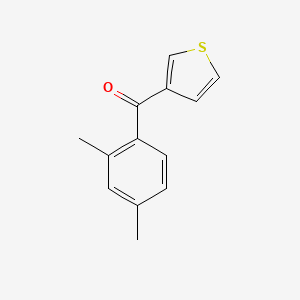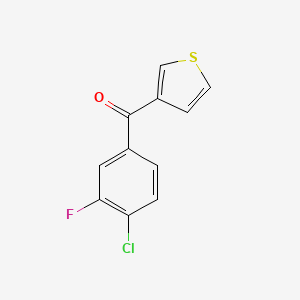
2-(4-Propoxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Propoxybenzoyl)pyridine is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.28 g/mol.
Molecular Structure Analysis
The molecular structure of 2-(4-Propoxybenzoyl)pyridine can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Propoxybenzoyl)pyridine are not available, pyridine derivatives are known to undergo various reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Physical And Chemical Properties Analysis
2-(4-Propoxybenzoyl)pyridine has specific physical and chemical properties. For instance, it has a molecular weight of 241.28 g/mol. More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Central Nervous System (CNS) Modulation
2-(4-Propoxybenzoyl)pyridine derivatives have been explored for their potential in modulating CNS activity. The structural similarity to purines allows them to interact with GABA_A receptors, acting as positive allosteric modulators. This interaction can be harnessed to develop new treatments for neurological disorders such as epilepsy, anxiety, and insomnia .
Cancer Therapeutics
The antiproliferative properties of pyridine derivatives make them candidates for cancer treatment research. They can influence cellular pathways crucial for the survival of cancer cells, potentially leading to the development of novel oncology medications .
Anti-Inflammatory Agents
Pyridine derivatives, including 2-(4-Propoxybenzoyl)pyridine, have been identified as having anti-inflammatory properties. This is particularly relevant in the design of new non-steroidal anti-inflammatory drugs (NSAIDs), which could offer alternative mechanisms of action and improved safety profiles .
Digestive System Disorders
Proton pump inhibitors (PPIs) are a class of drugs that can include pyridine derivatives. These compounds can help treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .
Aromatase Inhibition
Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancer. Pyridine derivatives have shown potential in inhibiting aromatase, an enzyme that synthesizes estrogens, thus playing a role in the management of breast cancer .
Metabolic Disease Management
Compounds like 2-(4-Propoxybenzoyl)pyridine can impact enzymes involved in carbohydrate metabolism. This opens up possibilities for treating metabolic diseases such as diabetes, where modulation of these enzymes can help manage blood sugar levels .
Cation Recognition and Sensing
Pyridine derivatives have been evaluated for their ability to recognize and sense cations. They can selectively identify ions like Hg^2+ by exhibiting a color change, which can be used in environmental monitoring and the development of sensors .
Fluorescence-Based pH Sensing
Some pyridine derivatives exhibit fluorescence properties that can be utilized for pH sensing. This application is valuable in various fields, including biochemistry and environmental science, where precise pH measurement is crucial .
properties
IUPAC Name |
(4-propoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-11-18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYEIQUYVLEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642010 |
Source


|
| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxybenzoyl)pyridine | |
CAS RN |
898780-00-2 |
Source


|
| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


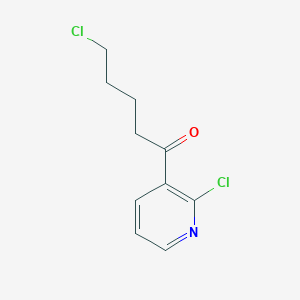


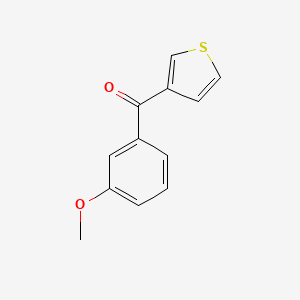


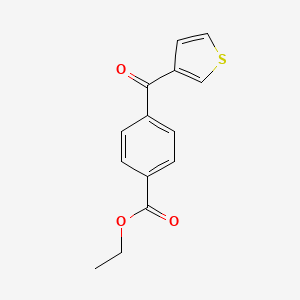
methanone](/img/structure/B1324109.png)
